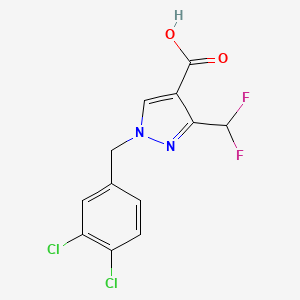
1-(3,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a dichlorobenzyl group, a difluoromethyl group, and a pyrazole carboxylic acid moiety
准备方法
1-(3,4-二氯苄基)-3-(二氟甲基)-1H-吡唑-4-羧酸的合成通常涉及多个步骤,从吡唑环的制备开始。合成路线可能包括以下步骤:
吡唑环的形成: 这可以通过在酸性或碱性条件下使肼与 1,3-二酮反应来实现。
二氯苄基的引入: 此步骤涉及在碱(如碳酸钾)存在下,使吡唑中间体与 3,4-二氯苄基氯反应。
二氟甲基的添加: 可以使用二氟甲基化试剂(如二氟甲基碘)引入二氟甲基。
工业生产方法可能涉及优化这些步骤,以确保最终产品的高产率和纯度。
化学反应分析
1-(3,4-二氯苄基)-3-(二氟甲基)-1H-吡唑-4-羧酸会经历各种化学反应,包括:
氧化: 该化合物可以用氧化剂(如高锰酸钾或过氧化氢)氧化,从而形成相应的氧化产物。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 该化合物可以进行亲核取代反应,特别是在二氯苄基处,使用试剂如甲醇钠或叔丁醇钾。
这些反应形成的主要产物取决于所使用的具体试剂和条件。
科学研究应用
1-(3,4-二氯苄基)-3-(二氟甲基)-1H-吡唑-4-羧酸在科学研究中有着广泛的应用,包括:
化学: 它被用作合成更复杂分子的结构单元,以及在各种化学反应中的试剂。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗真菌活性。
医学: 目前正在进行研究以探索其作为各种疾病治疗剂的潜力。
工业: 它用于开发新材料,以及作为制药和农用化学品的中间体。
作用机理
1-(3,4-二氯苄基)-3-(二氟甲基)-1H-吡唑-4-羧酸的作用机理涉及它与特定分子靶点和途径的相互作用。该化合物可能通过与酶或受体结合来发挥作用,从而调节它们的活性。所涉及的确切分子靶点和途径取决于具体的应用和使用环境。
作用机制
The mechanism of action of 1-(3,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(3,4-二氯苄基)-3-(二氟甲基)-1H-吡唑-4-羧酸可以与其他类似化合物进行比较,例如:
1-(3,4-二氯苄基)-1H-吡唑-4-羧酸: 缺少二氟甲基,这可能会影响其化学和生物特性。
3-(二氟甲基)-1H-吡唑-4-羧酸: 缺少二氯苄基,这可能会影响其反应性和应用。
1-(3,4-二氯苄基)-3-(二氟甲基)-1H-吡唑-4-羧酸中同时存在二氯苄基和二氟甲基使其具有独特性,并可能在应用方面更加通用。
生物活性
1-(3,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in agricultural and medicinal chemistry due to its biological activity, particularly as a fungicide. This article explores its synthesis, biological mechanisms, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a dichlorobenzyl group and a difluoromethyl group. The general synthesis involves the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to introduce the dichlorobenzyl moiety. The synthesis process has been optimized for large-scale production, primarily for agricultural applications.
The primary mechanism of action for this class of compounds, including this compound, is the inhibition of succinate dehydrogenase (SDH), an enzyme critical in the mitochondrial respiration chain. This inhibition leads to disrupted energy production in fungal cells, ultimately resulting in cell death .
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antifungal activity against several phytopathogenic fungi. For instance:
- Efficacy Against Fungi : A series of synthesized derivatives were tested against seven different fungal species using an in vitro mycelial growth inhibition assay. Notably, one derivative exhibited higher antifungal activity than boscalid, a leading fungicide .
| Compound Name | Fungal Species Tested | Inhibition Percentage |
|---|---|---|
| 9m | Alternaria solani | 85% |
| 9m | Botrytis cinerea | 78% |
| 9m | Fusarium solani | 90% |
Case Studies
Several case studies highlight the effectiveness of this compound in agricultural settings:
- Field Trials : In trials conducted on crops susceptible to Zymoseptoria tritici, formulations containing this compound demonstrated significant reductions in disease incidence compared to untreated controls.
- Resistance Management : The use of this compound as part of an integrated pest management strategy showed promise in delaying resistance development among fungal populations.
Safety and Environmental Impact
While the biological activity is promising, safety assessments are crucial. The compound's environmental persistence and potential toxicity to non-target organisms must be evaluated through rigorous testing protocols.
属性
分子式 |
C12H8Cl2F2N2O2 |
|---|---|
分子量 |
321.10 g/mol |
IUPAC 名称 |
1-[(3,4-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2F2N2O2/c13-8-2-1-6(3-9(8)14)4-18-5-7(12(19)20)10(17-18)11(15)16/h1-3,5,11H,4H2,(H,19,20) |
InChI 键 |
AKVTZPVCFALWNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CN2C=C(C(=N2)C(F)F)C(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















